molecular formula C8H8ClN3 B13877139 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine

Cat. No.: B13877139
M. Wt: 181.62 g/mol
InChI Key: YSEIPBWZPFHBFS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyrimidine ring system with a chloromethyl group at the 2-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a chloromethylating agent such as chloromethyl methyl ether in the presence of a base like sodium hydride. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group at the 2-position is susceptible to nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alkoxides can replace the chlorine atom, leading to the formation of substituted derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the imidazo[1,2-a]pyrimidine ring system can yield dihydro derivatives with altered biological activity.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

    Substituted Derivatives: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyrimidines can be formed.

    Oxidized Products: Aldehydes or carboxylic acids derived from the oxidation of the methyl group.

    Reduced Products: Dihydroimidazo[1,2-a]pyrimidines with potential changes in biological activity.

Scientific Research Applications

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Biology: It is employed in the design of chemical probes for investigating cellular pathways and mechanisms.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of enzyme activity or disruption of DNA function. The imidazo[1,2-a]pyrimidine ring system can also interact with receptor sites, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    6-Methylimidazo[1,2-a]pyridine: Lacks the chloromethyl group but retains the fused ring system.

    2-(Bromomethyl)-6-methylimidazo[1,2-a]pyrimidine: Similar to the target compound but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H8ClN3/c1-6-3-10-8-11-7(2-9)5-12(8)4-6/h3-5H,2H2,1H3

InChI Key

YSEIPBWZPFHBFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2N=C1)CCl

Origin of Product

United States

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